molecular formula C17H10N2O2 B12041332 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione CAS No. 10351-61-8

2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione

Cat. No.: B12041332
CAS No.: 10351-61-8
M. Wt: 274.27 g/mol
InChI Key: FAUZSGHBIFXNQU-UHFFFAOYSA-N
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Description

2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused pyrroloquinoline structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

A concise and flexible protocol to assemble structurally diverse 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-diones involves a one-pot stepwise synthesis. This method utilizes aliphatic alcohol hydroxyl as a directing group, promoting sequential transformations to form functionalized aminomaleimides, followed by I2-oxidized tandem annulations. This route involves the formation of multiple new chemical bonds (C=N, 2C−N, C−C) under mild conditions .

Industrial Production Methods

While specific industrial production methods for 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione are not extensively documented, the one-pot stepwise synthesis method mentioned above provides a scalable and efficient approach that could be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: Utilizes oxidizing agents like I2 to form quinoline-fused heterocycles.

    Reduction: Can be reduced under specific conditions to form dihydro derivatives.

    Substitution: Functional groups can be introduced at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: I2 is commonly used as an oxidizing agent.

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include functionalized quinoline derivatives, dihydroquinoline compounds, and various substituted quinoline analogs.

Scientific Research Applications

2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione is unique due to its specific structural features and the ability to undergo diverse chemical reactions

Properties

CAS No.

10351-61-8

Molecular Formula

C17H10N2O2

Molecular Weight

274.27 g/mol

IUPAC Name

2-phenylpyrrolo[3,4-b]quinoline-1,3-dione

InChI

InChI=1S/C17H10N2O2/c20-16-13-10-11-6-4-5-9-14(11)18-15(13)17(21)19(16)12-7-2-1-3-8-12/h1-10H

InChI Key

FAUZSGHBIFXNQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4N=C3C2=O

Origin of Product

United States

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